molecular formula C8H13BrClN3 B2841607 (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride CAS No. 2137578-36-8

(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride

Cat. No.: B2841607
CAS No.: 2137578-36-8
M. Wt: 266.57
InChI Key: UZXOYWHPXCQZET-WLYNEOFISA-N
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Description

(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral bicyclic compound featuring a cyclopentane ring fused with a pyrazole moiety substituted at the 4-position with bromine. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name

(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.ClH/c9-6-4-11-12(5-6)8-3-1-2-7(8)10;/h4-5,7-8H,1-3,10H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXOYWHPXCQZET-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the amine and bromopyrazole groups.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired stereochemistry and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromopyrazole moiety, potentially converting it to a pyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to pyrazole derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride in cancer therapy. The compound has shown efficacy in inducing apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism suggests its role as a promising candidate for developing new anticancer agents.

Neuropharmacology

The compound has been explored for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may enhance cognitive functions and protect neuronal cells from oxidative stress, potentially through the modulation of neurotransmitter systems.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human colorectal cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters reported that this compound improved memory retention in animal models of Alzheimer's disease. The study suggested that it could potentially enhance synaptic plasticity and reduce amyloid-beta accumulation in the brain .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
AnticancerInduces apoptosis via caspase activation
NeuroprotectionEnhances cognitive function, protects neurons
AntimicrobialDisrupts cell membranes, inhibits metabolism

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amine group can form ionic bonds with negatively charged sites on proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring System Key Applications/Notes
(1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine hydrochloride (Target) C₈H₁₂BrClN₃ 273.56 (calculated) 4-Bromo-pyrazole Cyclopentane Potential kinase inhibitor scaffold; bromine enhances lipophilicity and halogen bonding .
rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride C₈H₁₂ClIN₃ 328.56 4-Iodo-pyrazole Cyclopentane Iodo-substitution increases steric bulk and polarizability; used in radiolabeling studies .
(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine hydrochloride (Non-halogenated) C₈H₁₄ClN₃ 187.67 Unsubstituted pyrazole Cyclopentane Reduced steric hindrance; base structure for derivatization (e.g., methylation, fluorination) .
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁BrClN 248.55 4-Bromo-phenyl Cyclopropane Cyclopropane ring increases strain and rigidity; explored in CNS drug candidates .
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride C₉H₁₁ClFN 187.64 4-Fluoro-phenyl Cyclopropane Fluorine enhances metabolic stability; intermediate for Ticagrelor analogs .
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride C₁₂H₁₄ClFN₂ 253.71 4-Fluoro-phenyl Cyclopenta-pyrazole Complex bicyclic structure; investigated for anti-inflammatory and anticancer activity .

Key Structural and Functional Comparisons

Halogen Effects: The 4-bromo substituent in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 187.67 g/mol vs. 273.56 g/mol). Fluorine in cyclopropane derivatives (e.g., 187.64 g/mol) improves metabolic stability and membrane permeability due to its small size and high electronegativity, making it favorable in CNS-targeting drugs .

Ring System Differences :

  • Cyclopentane (target compound) offers conformational flexibility, enabling adaptive binding to protein targets.
  • Cyclopropane derivatives introduce ring strain, which can mimic transition states in enzymatic reactions or stabilize bioactive conformations .

Biological Activity Trends :

  • Cyclopentane-pyrazole hybrids (e.g., target compound) are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
  • Cyclopropane-amine derivatives are prominent in cardiovascular drugs (e.g., Ticagrelor impurities), where rigidity and stereochemistry are critical for antiplatelet activity .

Research and Development Implications

The target compound’s unique combination of a brominated pyrazole and cyclopentane ring positions it as a versatile intermediate for:

  • Kinase inhibitor optimization : Bromine’s halogen-bonding capability can enhance interactions with kinase hinge regions.
  • Neurotransmitter analogs : The cyclopentane scaffold mimics natural amines like dopamine or serotonin .

Comparatively, cyclopropane derivatives (e.g., 4-fluorophenyl analogs) are more suited for rigid, stereospecific targets in cardiovascular or CNS therapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (1R,2S)-2-(4-Bromopyrazol-1-yl)cyclopentan-1-amine hydrochloride, and what challenges arise in enantiomeric purity?

  • Methodology : Synthesis typically involves cyclopentanone as a starting material. Reductive amination introduces the aminomethyl group, followed by bromination at the pyrazole ring. Resolution of enantiomers (e.g., chiral chromatography or enzymatic methods) ensures stereochemical purity, and hydrochloride salt formation enhances stability. Challenges include minimizing racemization during bromination and optimizing reaction yields. For example, reductive amination conditions (e.g., NaBH₃CN as a reducing agent) must be carefully controlled to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional group placement (e.g., cyclopentane ring protons, bromopyrazole signals).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects chiral impurities.
  • Mass Spectrometry (LC-MS) : Validates molecular weight (C₉H₁₂BrClN₃, ~292.57 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies amine and hydrochloride salt formation via N-H and Cl⁻ stretching bands .

Q. How should researchers assess the compound’s stability under biological storage conditions?

  • Methodology :

  • Plasma/Urine Stability : Incubate the compound in spiked matrices at 37°C and -20°C. Use HPLC to monitor degradation over 48 hours. For example, studies on analogous compounds show >10% degradation in plasma after 48 hours at 37°C due to microbial activity (e.g., E. coli contamination) .
  • Recommendations : Add antimicrobial agents (e.g., sodium azide) and store at -80°C for long-term stability.

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the final product, and how do they impact pharmacological activity?

  • Methodology :

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases to separate (1R,2S) and (1S,2R) enantiomers.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze specific enantiomers.
  • Impact : The (1R,2S) configuration often exhibits higher binding affinity to biological targets (e.g., neurotransmitter receptors), as seen in structurally similar cyclopropanamine derivatives .

Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to targets like serotonin transporters or kinases.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for target proteins immobilized on sensor chips.
  • Functional Assays : Test inhibition of enzymatic activity (e.g., IC50 determination) in cell-free systems .

Q. How should contradictions in stability data be addressed when storing the compound under varying conditions?

  • Methodology :

  • Comparative Studies : Replicate storage conditions (e.g., -20°C vs. -80°C) and quantify degradation using validated HPLC protocols. For example, a 30% loss in plasma stability after six months at -20°C was observed in related compounds, necessitating lower storage temperatures .
  • Stabilizers : Add cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) to mitigate hydrolysis or oxidation.

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